molecular formula C11H14ClNO4S B13724335 S-Z-L-cysteine HCl

S-Z-L-cysteine HCl

Cat. No.: B13724335
M. Wt: 291.75 g/mol
InChI Key: BHHZAGMIVRJIIO-FVGYRXGTSA-N
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Description

The compound "S-Z-L-cysteine HCl" is hypothesized to refer to CBZ-S-Phenyl-L-cysteine (N-Z-S-phenyl-L-cysteine), a derivative of L-cysteine modified with a benzyloxycarbonyl (Cbz) protecting group at the sulfur atom and a phenyl substituent . This compound is primarily used in industrial applications, particularly in peptide synthesis, where protecting groups like Cbz prevent unwanted side reactions during chemical modifications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO4S

Molecular Weight

291.75 g/mol

IUPAC Name

(2R)-2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid;hydrochloride

InChI

InChI=1S/C11H13NO4S.ClH/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H/t9-;/m0./s1

InChI Key

BHHZAGMIVRJIIO-FVGYRXGTSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)SC[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Electrolysis Setup and Conditions

Electrolysis is performed in an electrolytic cell separated by an ionic membrane, which divides the cathode and anode chambers. The catholyte contains L-cystine dissolved in dilute hydrochloric acid, often with additives like sodium ascorbate to improve reaction efficiency and product stability.

Parameter Typical Values/Materials
Catholyte composition Saturated L-cystine, dilute HCl (1.2–4 M)
Additives Sodium ascorbate (4–5 wt% relative to L-cystine)
Electrolytic cell Ionic membrane-separated cathode and anode chambers
Cathode material Tin (Sn), Zinc (Zn), or Lead (Pb)
Anode material Dimensionally stable anode (DSA), Titanium alloy with silver plating
Voltage 2.5–6.0 V
Current density 2–18 A/dm²
Temperature 60–65 °C
Reference electrode Saturated calomel electrode

The electrolysis proceeds until a rapid rise in electrode potential is detected, indicating completion. Continuous stirring of the catholyte ensures uniform reaction conditions.

Electrochemical Reaction

The key reaction is the reduction of disulfide bonds in L-cystine to yield L-cysteine hydrochloride:

$$
\text{L-cystine} + 2e^- + 2H^+ \rightarrow 2 \text{L-cysteine HCl}
$$

The use of high hydrogen overpotential cathodes (Sn, Zn, Pb) minimizes hydrogen evolution, improving current efficiency and product purity.

Post-Electrolysis Processing

Decolorization and Filtration

After electrolysis, the catholyte contains colored impurities and residual reactants. Activated carbon is added to adsorb these impurities, followed by filtration through plate-and-frame filters and microporous sand core filters to clarify the solution.

Concentration and Crystallization

The clarified filtrate is vacuum concentrated until crystallization begins. The concentrated solution is then cooled in an ice bath to complete crystallization. The crystals are collected by suction filtration, washed with distilled water, and vacuum dried to yield the final product.

Drying and Milling

Crystals are dried at approximately 60 °C in vacuum dryers, then milled and mixed to achieve uniform particle size and quality before storage.

Comparative Analysis of Preparation Methods

Aspect Method from CN111118531A (2019) Method from CN102675174A (2011) Laboratory Scale Method (CORE study)
Electrolyte composition Saturated L-cystine, dilute HCl (1.2–2 M), sodium ascorbate 4–5% 4% dilute HCl with L-cystine (ratio 50–80:65–95) HCl medium with L-cystine
Electrodes Cathode: Sn; Anode: DSA electrode Cathode: Titanium alloy; Anode: Silver plate Cathodes: Zn, Sn, Pb; Anode: unspecified
Electrolysis voltage/current 2.5–6.0 V; 2–18 A/dm² Not explicitly stated; optimized for efficiency Laboratory optimized parameters
Temperature 60–65 °C Room temperature to 60 °C Laboratory controlled
Post-treatment Activated carbon decolorization, vacuum concentration, crystallization, vacuum drying Activated carbon decolorization, filtration, concentration, crystallization, drying Similar purification steps
Yield and efficiency Improved yield with optimized voltage/current density Yield increased by ~142% compared to prior art High purity product, risk of metallic contamination if precautions not taken

Both patented methods emphasize environmental protection by avoiding chlorine gas evolution (using nitric acid in anolyte or optimized electrodes) and achieving zero wastewater discharge by converting residuals to other cysteine derivatives.

Notes on Purity and Contamination

The use of metallic cathodes such as Zn, Sn, or Pb requires special precautions to avoid contamination of the final product with metal ions. The choice of electrode material and membrane separation is critical to maintain product purity.

Summary Table of Preparation Steps

Step No. Description Details/Conditions
1 Preparation of catholyte Dissolve L-cystine in dilute HCl with sodium ascorbate
2 Electrolysis Ionic membrane cell, Sn cathode, DSA anode, 2.5–6.0 V, 2–18 A/dm², 60–65 °C
3 Monitoring electrolysis completion Stop when electrode potentials rise rapidly
4 Decolorization Add activated carbon, filter solution
5 Concentration Vacuum concentrate until crystallization starts
6 Crystallization Ice bath cooling, stirring to complete crystallization
7 Filtration and washing Suction filtration, wash with distilled water
8 Drying Vacuum drying at ~60 °C
9 Milling and packaging Pulverize and mix for uniformity, store product

Chemical Reactions Analysis

β-Elimination to Dehydroalanine (Dha)

  • Mechanism : S-Cyano-cysteine (formed via cyanylation with NTCB) undergoes β-elimination to release Dha .

  • Conditions : Mild pH (e.g., pH 6–8) .

  • Product : Dehydroalanine (Dha), a reactive alkene.

  • Significance : Enables site-specific protein modifications via aza-Michael addition with alkynes (e.g., propargylamine) .

Reaction Pathway :

L-Cysteine HClNTCBS-Cyano-cysteinepH 6–8Dha+CN\text{L-Cysteine HCl} \xrightarrow{\text{NTCB}} \text{S-Cyano-cysteine} \xrightarrow{\text{pH 6–8}} \text{Dha} + \text{CN}^-

Reaction with Propargylamine

  • Mechanism : Dha reacts with propargylamine via aza-Michael addition to form a stable alkene-modified protein .

  • Conditions : Mild aqueous buffer (pH 7–8).

  • Product : β-Alkylated protein (e.g., Peak 1 protein in HPLC) .

  • Efficiency : Achieves ~40% conversion under optimized pH .

Reaction with Monochloroacetic Acid

  • Mechanism : L-Cysteine reacts with monochloroacetic acid in basic medium to form S-carboxymethyl-L-cysteine .

  • Conditions : Neutralized solution (pH 8–10).

  • Product : A mucolytic agent used in respiratory treatments .

  • Industrial Use : Key intermediate in pharmaceutical synthesis .

Cyanylation with NTCB

  • Mechanism : NTCB selectively targets the cysteine thiolate to form S-cyano-cysteine, a leaving group for subsequent reactions .

  • Conditions : pH-dependent (higher pH favors β-elimination over SN2) .

  • Byproducts : Thiocyanate and propargylated derivatives .

Scientific Research Applications

Pharmaceutical Applications

S-Z-L-cysteine hydrochloride is primarily recognized for its role in pharmaceutical formulations. It serves as a precursor for the synthesis of various biologically active compounds, including:

  • Antioxidants : Cysteine acts as a precursor to glutathione, a major antioxidant in the body, which helps protect cells from oxidative stress.
  • Drug Formulations : It is utilized in formulations aimed at treating conditions associated with oxidative damage and inflammation. For instance, l-cysteine has been studied for its potential benefits in managing chronic obstructive pulmonary disease (COPD) and other respiratory conditions through its mucolytic properties .

Table 1: Pharmaceutical Applications of S-Z-L-Cysteine Hydrochloride

ApplicationDescription
Antioxidant ProductionPrecursor for glutathione synthesis
Mucolytic AgentUsed in treatments for respiratory diseases
Drug FormulationsIncorporated in various medications

Food Technology

In the food industry, S-Z-L-cysteine hydrochloride is employed as a flavoring agent and a dough conditioner. Its applications include:

  • Flavor Enhancement : It is used to enhance the flavor profile of processed foods by acting as a flavoring additive.
  • Dough Conditioning : Cysteine improves the elasticity and extensibility of dough, which is crucial in bread-making processes .

Table 2: Food Industry Applications of S-Z-L-Cysteine Hydrochloride

ApplicationDescription
Flavoring AgentEnhances taste in processed foods
Dough ConditionerImproves dough properties in baking

Cosmetic Applications

S-Z-L-cysteine hydrochloride is also utilized in cosmetic formulations due to its beneficial properties for skin and hair care:

  • Skin Care Products : It is included in formulations aimed at improving skin hydration and elasticity.
  • Hair Care Products : Cysteine derivatives are often used in hair treatments to strengthen hair structure and reduce damage .

Table 3: Cosmetic Applications of S-Z-L-Cysteine Hydrochloride

ApplicationDescription
Skin CareImproves hydration and elasticity
Hair TreatmentStrengthens hair and reduces damage

Research Applications

In scientific research, S-Z-L-cysteine hydrochloride has been employed as a bioreagent in various studies:

  • Cell Culture Studies : It is used as a supplement in cell culture media to promote cell growth and viability.
  • Biochemical Research : Researchers utilize cysteine derivatives to study metabolic pathways and protein interactions .

Table 4: Research Applications of S-Z-L-Cysteine Hydrochloride

ApplicationDescription
Cell CulturePromotes growth and viability in cell cultures
Biochemical ResearchStudies metabolic pathways and protein interactions

Case Studies

  • Pharmaceutical Case Study : A clinical trial investigated the effects of l-cysteine on patients with COPD. Results indicated significant improvements in lung function and reduced symptoms when administered alongside standard therapies .
  • Food Technology Case Study : A study on bread production demonstrated that incorporating S-Z-L-cysteine hydrochloride improved dough handling properties, resulting in higher quality bread with better texture and volume .
  • Cosmetic Case Study : In a formulation study, creams containing S-Z-L-cysteine hydrochloride showed enhanced moisturizing effects compared to control products, indicating its potential as an effective ingredient for skin care .

Mechanism of Action

The mechanism of action of S-Z-L-cysteine hydrochloride involves its participation in redox reactions. The thiol group in its structure can undergo oxidation to form disulfides, which are crucial in maintaining the redox balance within cells. Additionally, it serves as a precursor for the synthesis of glutathione, a powerful antioxidant that protects cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following cysteine derivatives are compared based on structural features, applications, hazards, and physicochemical properties:

S-Allyl-L-Cysteine

  • CAS No.: 21593-77-1 .
  • Molecular Formula: Likely C₆H₁₁NO₂S (inferred from nomenclature).
  • Applications: Used in laboratory research, particularly in studies involving sulfur-containing amino acids .
  • Hazards : Classified as a skin sensitizer (H317) requiring protective gloves and eyewear .
  • Physical Properties: No explicit data in the evidence, but its allyl group suggests moderate lipophilicity compared to unmodified cysteine.

S-Methyl-L-Cysteine

  • CAS No.: 1187-84-4 .
  • Molecular Formula: C₄H₉NO₂S .
  • Applications: Employed in R&D for studying methylated amino acids and metabolic pathways .
  • Hazards: Limited hazard data; standard precautions for handling laboratory chemicals apply .
  • Physical Properties : Molecular weight 135.18 g/mol; white crystalline solid .

CBZ-S-Phenyl-L-Cysteine (S-Z-L-Cysteine HCl)

  • CAS No.: Not explicitly listed .
  • Molecular Formula : Likely C₁₄H₁₆N₂O₄S (estimated based on Cbz and phenyl groups).
  • Applications : Industrial use, particularly in peptide synthesis and organic intermediates .
  • Hazards: No specific hazards reported, but industrial handling requires protective equipment .
  • Physical Properties : Expected to exhibit higher stability and lower solubility in water due to aromatic and Cbz groups.

L-Glycine HCl (Reference Compound)

  • CAS No.: 6645-46-1 .
  • Applications : Nutritional supplements and biochemical research .

Structural and Functional Insights

  • Protective Groups :
    • This compound incorporates a Cbz group, enhancing stability during synthetic processes .
    • S-Allyl-L-Cysteine and S-Methyl-L-Cysteine feature smaller alkyl substituents, influencing their reactivity and metabolic pathways .
  • Solubility :
    • The phenyl and Cbz groups in this compound likely reduce water solubility compared to S-Methyl-L-Cysteine, which has a simpler structure .
  • Synthetic Utility :
    • Cbz-protected derivatives (e.g., this compound) are critical in peptide synthesis, whereas S-Allyl and S-Methyl variants are used in biochemical studies .

Q & A

Basic: What are the standard experimental protocols for synthesizing S-Z-L-cysteine HCl, and how can purity be rigorously validated?

Answer:
Synthesis typically involves protecting the thiol group of L-cysteine with a benzyl (Z) group, followed by HCl salt formation. Key steps include:

  • Protection : Use Z-Cl (benzyl chloroformate) under alkaline conditions (pH 9–10) to selectively protect the amino group, followed by thiol protection with benzyl chloride derivatives .
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (e.g., silica gel with chloroform/methanol gradients) to remove unreacted reagents and by-products .
  • Purity Validation :
    • HPLC : Use a C18 column with UV detection at 220 nm; compare retention times against certified standards.
    • Elemental Analysis : Confirm C, H, N, and S content within ±0.3% of theoretical values.
    • Melting Point : Consistency within a narrow range (e.g., ±2°C) indicates purity .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks: δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.5–4.7 ppm (CH₂ of Z-group), and δ 3.1–3.3 ppm (cysteine β-CH₂) .
    • ¹³C NMR : Confirm Z-group carbons (δ 155–160 ppm for carbonyl, δ 65–70 ppm for benzyl CH₂) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular ion (C₁₁H₁₄NO₄SCl) .
  • Potentiometric Titration : For quantifying HCl content, use NaOH titration with derivative analysis (dpH/dV) to identify equivalence points .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) when synthesizing derivatives of this compound?

Answer:

  • Data Contradiction Analysis :
    • Check Solvent Effects : Deuterated solvents (e.g., D₂O vs. DMSO-d₆) can shift peaks; re-run spectra under standardized conditions .
    • Dynamic Effects : Rotameric equilibria in the Z-group may cause splitting; use variable-temperature NMR to confirm .
    • Comparative Literature Review : Cross-reference with published spectra of structurally analogous compounds (e.g., N-Cbz-S-benzyl-L-cysteine) .
  • Computational Validation : Employ DFT calculations (e.g., Gaussian software) to simulate NMR spectra and identify likely conformers .

Advanced: What strategies optimize reaction conditions to minimize by-product formation during this compound synthesis?

Answer:

  • Design of Experiments (DoE) :
    • Factor Screening : Test variables (pH, temperature, stoichiometry) using a fractional factorial design to identify critical parameters .
    • Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between factors (e.g., excess Z-Cl reduces racemization but increases benzyl ether by-products) .
  • In Situ Monitoring : Use FTIR to track carbonyl group formation (1720 cm⁻¹ for Z-group) and adjust reagent addition rates dynamically .

Basic: How can researchers validate the stability of this compound under various storage conditions?

Answer:

  • Accelerated Degradation Studies :
    • Thermal Stress : Store samples at 40°C, 75% RH for 4 weeks; monitor decomposition via HPLC peak area reduction .
    • Photolytic Stress : Expose to UV light (λ = 254 nm) for 48 hours; check for thiol group oxidation via Ellman’s assay .
  • Long-Term Stability : Store at –20°C under argon; compare initial and 12-month purity metrics .

Advanced: How can computational modeling elucidate the molecular interactions of this compound in biological systems?

Answer:

  • Molecular Dynamics (MD) Simulations :
    • Force Fields : Use CHARMM36 or AMBER to model cysteine’s zwitterionic form and Z-group hydrophobicity .
    • Binding Free Energy : Calculate ΔG for interactions with target proteins (e.g., cysteine proteases) using MM/PBSA methods .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes and affinity trends .

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